molecular formula C20H16N2O2S B1224866 2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide

2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide

Cat. No. B1224866
M. Wt: 348.4 g/mol
InChI Key: PRUNCWGAVNDIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide is an organosulfur heterocyclic compound and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Binding Affinity

  • Researchers synthesized various derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, a series with good D(2)-like affinity, to evaluate their binding to dopamine D(2)-like receptors. Compound 2k, a structural analog, demonstrated potent affinity for D(2)-like receptors (Pinna et al., 2002).

Antibacterial Agents

  • Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Cell Adhesion Inhibition

  • A study on 3-alkoxybenzo[b]thiophene-2-carboxamides, including benzofurans, indoles, and naphthalenes, found these compounds inhibited the expression of E-selectin, ICAM-1, and VCAM-1, affecting cell adhesion. The sulfoxide analog PD 144795 was identified as an orally active anti-inflammatory agent (Boschelli et al., 1995).

Diuretic Activity

  • N-{(Substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized and screened for diuretic activity, with one compound showing significant promise (Yar & Ansari, 2009).

Antimicrobial Evaluation and Docking Studies

  • The synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides resulted in compounds with antimicrobial properties, as confirmed through biological evaluation and molecular docking studies (Talupur et al., 2021).

Antitumor Activities

  • Benzo[c]carbazole derivatives, synthesized through the Diels-Alder reaction of arynes and 2-alkenylidoles, showed promising antitumor activities. The amidation derivatives of benzo[c]carbazole-5-carboxamide exhibited significant inhibitory effects against cancer cells (Sha et al., 2015).

properties

Product Name

2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide

InChI

InChI=1S/C20H16N2O2S/c21-18(23)16-15-11-10-12-6-4-5-9-14(12)17(15)25-20(16)22-19(24)13-7-2-1-3-8-13/h1-9H,10-11H2,(H2,21,23)(H,22,24)

InChI Key

PRUNCWGAVNDIEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2C(=O)N)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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